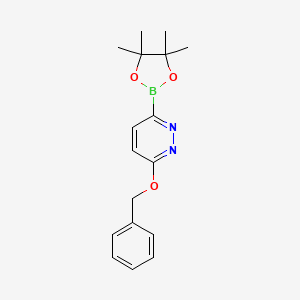

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester

Beschreibung

Eigenschaften

Molekularformel |

C17H21BN2O3 |

|---|---|

Molekulargewicht |

312.2 g/mol |

IUPAC-Name |

3-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |

InChI |

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-11-15(20-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

InChI-Schlüssel |

KRAGEDZZCFQOEP-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- 6-Hydroxypyridazine derivatives : The hydroxyl group at the 6-position is typically converted to the benzyloxy group by benzylation.

- Halogenated pyridazine intermediates : Especially 3-bromo or 3-iodo-6-benzyloxypyridazine serve as key substrates for borylation.

Benzylation of 6-Hydroxypyridazine

The benzyloxy group is introduced by reacting 6-hydroxypyridazine with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF). This step affords 6-(benzyloxy)pyridazine as a precursor for subsequent borylation.

Formation of this compound

The boronic acid pinacol ester group is typically installed at the 3-position via palladium-catalyzed borylation of the corresponding 3-halogenated 6-(benzyloxy)pyridazine. The general procedure is as follows:

-

- 3-bromo- or 3-iodo-6-(benzyloxy)pyridazine (substrate)

- Bis(pinacolato)diboron (B2Pin2) as the boron source

- Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

- Base such as potassium acetate or potassium carbonate

- Solvent: typically 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Reaction time: 6–24 hours

Mechanism:

The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to yield the aryl boronic ester.Workup:

After reaction completion, the mixture is cooled and diluted with water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. Purification is typically achieved by column chromatography.

Alternative Metalation and Borylation

An alternative method involves lithiation of 6-(benzyloxy)pyridazine at the 3-position using n-butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by quenching with trialkyl borates (e.g., trimethyl borate). The resulting boronic acid intermediate is then converted to the pinacol ester by reaction with pinacol under acidic or neutral conditions.

This method requires careful temperature control and inert atmosphere to avoid side reactions and ensure regioselectivity.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of 6-hydroxypyridazine | Benzyl bromide, K2CO3, DMF, 80 °C, 12 h | 85–90 | Clean conversion to 6-(benzyloxy)pyridazine |

| Pd-catalyzed borylation | 3-bromo-6-(benzyloxy)pyridazine, B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 90 °C, 16 h | 70–80 | High regioselectivity, mild conditions |

| Lithiation/borylation | n-BuLi, THF, -78 °C, then B(OMe)3, RT, followed by pinacol | 60–75 | Requires strict inert atmosphere |

Analytical Characterization

- Melting Point: 141–145 °C

- Molecular Formula: C18H22BNO3

- Molecular Weight: 311.18 g/mol

- Density: 1.11 g/cm³

- Boiling Point: ~430 °C (decomposition)

- Spectroscopic Data:

- ^1H NMR: Characteristic aromatic signals from pyridazine and benzyloxy phenyl protons

- ^13C NMR: Signals consistent with boronic ester and aromatic carbons

- Mass Spectrometry: Molecular ion peak at m/z 311

Mechanistic Insights and Optimization Notes

- The Suzuki–Miyaura coupling conditions for borylation are well-established, with the choice of base and solvent critically influencing yield and purity.

- Potassium acetate is preferred for mild basicity, minimizing side reactions.

- Use of pinacol as the diol component stabilizes the boronic ester, enhancing shelf life and handling.

- The benzyloxy substituent is stable under borylation conditions, allowing for late-stage functionalization.

- Alternative methods such as metalation require strict anhydrous conditions but can be advantageous for substrates sensitive to palladium catalysis.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 3-bromo-6-(benzyloxy)pyridazine | B2Pin2, Pd catalyst, KOAc | 80–100 °C, 16 h | 70–80 | Mild, scalable, regioselective | Requires Pd catalyst |

| Lithiation and borylation | 6-(Benzyloxy)pyridazine | n-BuLi, B(OMe)3, pinacol | -78 °C to RT | 60–75 | No halide needed | Sensitive to moisture, low temp |

| Direct benzylation | 6-Hydroxypyridazine | Benzyl bromide, K2CO3 | 80 °C, 12 h | 85–90 | Simple, high yield | Requires prior hydroxyl group |

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

-

Suzuki–Miyaura Coupling: : This is the most common reaction involving boronic esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

-

Protodeboronation: : This reaction involves the removal of the boronic ester group, typically using a radical approach .

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Radical Initiators: Used in protodeboronation reactions.

Major Products

Aryl or Vinyl Compounds: Formed through Suzuki–Miyaura coupling.

Hydrocarbons: Formed through protodeboronation.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

Material Science: Used in the synthesis of advanced materials with unique properties.

Wirkmechanismus

The primary mechanism of action of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

- Pyridine Derivatives: 6-Ethylpyridine-3-boronic Acid Pinacol Ester (AS140184): Substituted with an ethyl group at position 4. Commercial price: €589.00/g . 6-Methoxy-2-methylpyridine-3-boronic Acid Pinacol Ester: Contains methoxy and methyl groups. The electron-donating methoxy group may stabilize the boronic ester, enhancing shelf life. 1H NMR shows pinacol methyl singlet at δ 1.34 .

- Benzofuran Derivatives: 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester: Features a benzofuran core with a nitrile group. Used as a two-point scaffold in medicinal chemistry. Synthesized via Sonogashira alkynylation and Cu-catalyzed cyclization .

- Benzo[c][1,2,5]oxadiazole Derivatives: Compound 7 (Benzo[c][1,2,5]oxadiazole boronic ester): 1H NMR displays pinacol methyl singlets at δ 1.38, similar to the target compound.

Substituent Effects

| Compound | Substituent at Position 6 | Key Functional Impact |

|---|---|---|

| Target Compound | Benzyloxy | Enhanced lipophilicity; potential for π-π interactions in drug design |

| 6-(Benzylamino)pyridine-3-boronic Acid Pinacol Ester | Benzylamino | Increased hydrogen-bonding capacity; may alter biological activity |

| 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester | Cyano | Electron-withdrawing effect improves reactivity in cross-coupling |

Physicochemical Properties

Solubility

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example:

| Solvent | Phenylboronic Acid Solubility | Pinacol Ester Solubility |

|---|---|---|

| Chloroform | Moderate | High |

| Methylcyclohexane | Very Low | Low |

This trend is expected to hold for the target compound, facilitating its use in reactions requiring polar aprotic solvents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 6-(benzyloxy)pyridazine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : Boronic acid pinacol esters are typically synthesized via Miyaura borylation, where halogenated precursors (e.g., bromopyridazines) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc). For 6-(benzyloxy)pyridazine derivatives, protecting the hydroxyl group with a benzyl moiety prior to borylation is critical to prevent side reactions . Optimize reaction temperature (80–100°C) and solvent (dioxane or THF) to enhance regioselectivity and yield. Post-synthesis, purify via column chromatography using hexane/ethyl acetate gradients.

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the benzyloxy group (δ 4.8–5.2 ppm for OCH₂Ph) and boronic ester (δ 1.0–1.3 ppm for pinacol methyl groups).

- LC-MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z ~342) and purity (>95%).

- FT-IR : Key signals include B-O stretching (~1350 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

Q. How should storage conditions be optimized to maintain the stability of this compound?

- Methodology : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester. Use airtight, moisture-resistant containers. Monitor degradation via periodic NMR or LC-MS; hydrolyzed boronic acids appear as broad peaks in ¹H NMR (~8–10 ppm for B-OH) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be tailored for this compound to minimize deprotection of the benzyloxy group?

- Methodology : Use mild bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (60–80°C) to avoid cleavage of the benzyl ether. Pd catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency with electron-deficient aryl halides. Monitor reaction progress via TLC and isolate products via precipitation or extraction to reduce exposure to harsh conditions .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar boronic esters?

- Methodology :

- Comparative kinetic studies : Use pseudo-first-order kinetics under identical conditions (solvent, catalyst loading) to quantify differences in reaction rates.

- DFT calculations : Analyze electronic effects (e.g., benzyloxy’s electron-donating nature) on boron’s electrophilicity.

- Steric mapping : Overlay molecular models to assess steric hindrance from the pyridazine ring .

Q. How can side products (e.g., debenzylated or dimerized species) be identified and suppressed during synthesis?

- Methodology :

- Byproduct analysis : Use LC-MS/MS to detect dimers ([M×2–H₂O]⁺) or debenzylated fragments (loss of 92 Da).

- Additive screening : Introduce radical scavengers (e.g., BHT) to suppress homocoupling.

- Protecting group alternatives : Compare benzyl with more stable groups (e.g., SEM or TBS) if debenzylation persists .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.